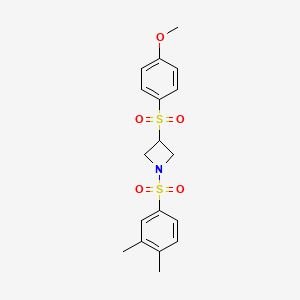

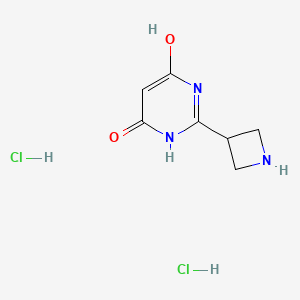

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicine and biochemistry.

Applications De Recherche Scientifique

Antitumor Applications

One of the significant applications of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol derivatives is in the development of antitumor agents. A study by Liu et al. (2015) highlighted the synthesis of 22 7-fluoro (or 8-methoxy)-4-anilinoquinolines compounds, which were evaluated for their in vitro antiproliferative activities against HeLa and BGC823 cell lines. Several compounds exhibited excellent antitumor activity, surpassing that of gefitinib, with specific compounds demonstrating potent cytotoxic activities and superior IC50 values Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

Antimicrobial Applications

Another research avenue for 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol involves its antimicrobial properties. Patel and Patel (2010) synthesized derivatives of fluoroquinolone-based 4-thiazolidinones, showcasing their potential as antibacterial and antifungal agents. These compounds displayed significant activity against various microbial strains, underlining the versatility and efficacy of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol in combating microbial infections Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.

Crystal Engineering Applications

The compound's utility extends to crystal engineering, where its derivatives have been studied for their packing features in the crystal lattice. Choudhury and Row (2006) analyzed the crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with various fluoro substitutions, revealing different packing features through molecular motifs generated via interactions involving fluorine. This research provides insights into the role of organic fluorine in influencing packing features associated with crystal engineering Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines.

Photostability and Biological Activity

Marutani et al. (1993) focused on the photostability and biological activity of fluoroquinolone antibacterial agents, including derivatives of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol. Their study demonstrated the importance of methoxy group substitution in reducing phototoxicity, offering valuable insights for designing safer and more effective antibacterial agents Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.

Propriétés

IUPAC Name |

7-fluoro-3-iodo-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FINO2/c1-15-9-2-5-8(3-6(9)11)13-4-7(12)10(5)14/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKAAFZZCAROEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2959945.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)